molecular formula C9H12N4OS B11263933 5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11263933
M. Wt: 224.29 g/mol
InChI Key: JFSUIIQQOIAREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole and oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of Thiazole and Oxadiazole Rings: The final compound can be obtained by coupling the thiazole and oxadiazole intermediates through a suitable linker, such as an amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Agriculture: It may be used as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

5-(2-methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H12N4OS/c1-3-4-6-7(11-5(2)15-6)8-12-13-9(10)14-8/h3-4H2,1-2H3,(H2,10,13)

InChI Key

JFSUIIQQOIAREG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)C)C2=NN=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.